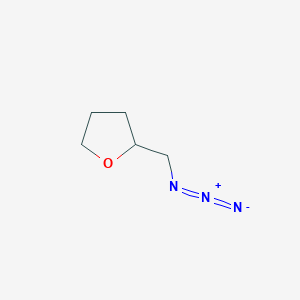![molecular formula C18H26N4O2S B2403753 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide CAS No. 1043129-85-6](/img/structure/B2403753.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is a complex organic compound known for its interesting chemical structure and potential applications in various scientific fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine:
Start with the reaction of 2,4-dimethylpyrimidine with methanethiol in the presence of a strong base such as sodium hydride.
Heat the mixture under reflux conditions to form the intermediate 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-amine.
Formation of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride:
React the intermediate with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Maintain the reaction at low temperatures to obtain the acyl chloride derivative.
Final Coupling Reaction:
Couple 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl chloride with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Carry out the reaction in anhydrous conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis process would be optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. This typically involves:
Continuous Flow Synthesis: Implementing continuous flow reactors to ensure precise control over reaction conditions and efficient heat transfer.
Green Chemistry: Using environmentally friendly reagents and solvents to reduce hazardous waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation:
The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reaction conditions: Usually carried out at room temperature or slightly elevated temperatures.
Reduction:
The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH).
Reaction conditions: Typically performed under anhydrous conditions.
Substitution:
The dimethylamino group can be substituted with other nucleophiles like halides or amines using appropriate nucleophilic substitution conditions.
Reaction conditions: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3).
Major Products Formed
Oxidation products include sulfoxides and sulfones.
Reduction products include primary alcohols.
Substitution products vary depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic transformations due to its unique functional groups.
Material Science: Investigated for its potential in creating novel materials with specific electronic or photonic properties.
Biology
Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.
Cell Signaling: Explored for its role in modulating cell signaling pathways.
Medicine
Drug Development: Studied as a potential drug candidate for its biological activity and pharmacological properties.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomarkers.
Industry
Agrochemicals: Investigated for its potential use as a pesticide or herbicide.
Polymer Synthesis: Explored for its role in the synthesis of specialty polymers with unique properties.
作用机制
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide exerts its effects through a variety of molecular targets and pathways:
Molecular Targets: Binds to specific enzymes or receptors involved in critical biochemical pathways.
Pathways Involved: Modulates signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and apoptosis.
相似化合物的比较
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide is unique in its structural features and functional groups, which contribute to its distinct chemical and biological properties. Similar compounds include:
4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the propanamide moiety.
N-(dimethylamino)-2-(furan-2-yl)ethylamine: Contains the furan and dimethylamino groups but differs in the pyrimidine substitution.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-12-14(13(2)21-18(20-12)25-5)8-9-17(23)19-11-15(22(3)4)16-7-6-10-24-16/h6-7,10,15H,8-9,11H2,1-5H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBVZLHICXJYFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2403674.png)
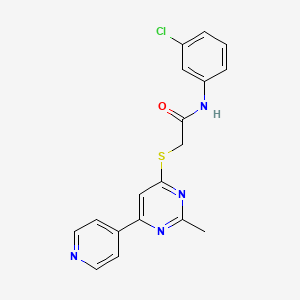
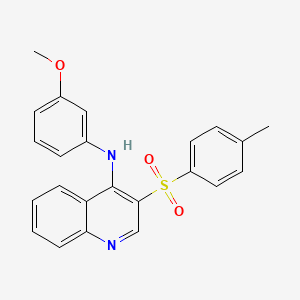
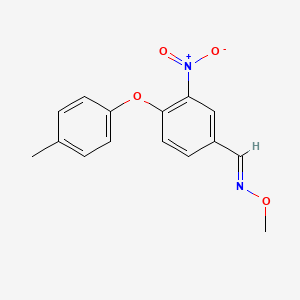
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
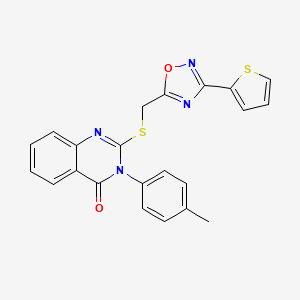
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
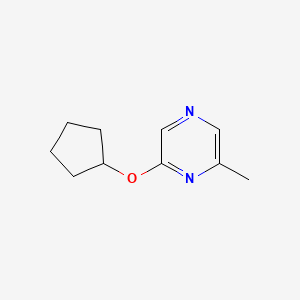
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)
